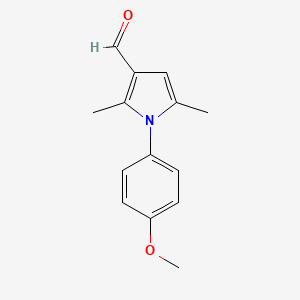

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Vue d'ensemble

Description

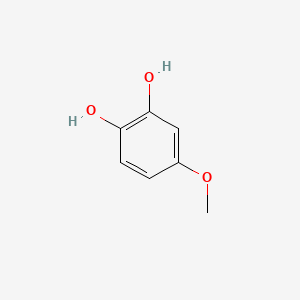

The compound is a derivative of methoxyphenol . Methoxyphenols are aromatic organic compounds with a methoxy group and a phenol group . They are used in various applications, including as intermediates in organic synthesis .

Synthesis Analysis

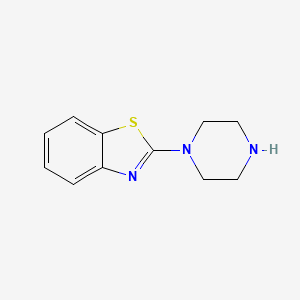

While specific synthesis methods for “1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” were not found, related compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific structural data for “1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” was not found.Applications De Recherche Scientifique

1. Synthesis and Structure Determination

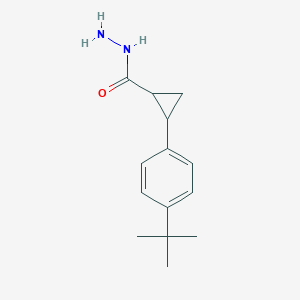

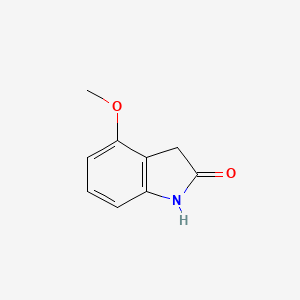

- Summary of Application: This compound was used in the synthesis of a new compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Methods of Application: The reaction involved equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results or Outcomes: The reaction yielded the desired product in 88% yield. The structure of the product was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

2. Antioxidant and Antimicrobial Activity

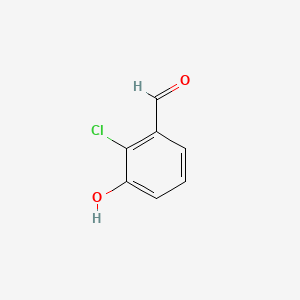

- Summary of Application: A compound with a similar structure, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized and evaluated for its antioxidant and antimicrobial activities .

- Methods of Application: The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .

- Results or Outcomes: The synthesized compounds were found to have significant antioxidant and antimicrobial activities. The metal complexes were more toxic against various strains of bacteria and fungi compared to the ligand . Molecular docking results supported the experimental results of the antioxidant activities of the compounds .

3. Asymmetric Oxidation

- Summary of Application: The compound 1-(4-methoxyphenyl) ethanol, which has a similar structure, was used in an experiment to improve asymmetric oxidation with Acetobacter sp. CCTCC M209061 cells .

- Methods of Application: The experiment involved adding a deep eutectic solvent to a two-phase system. The reaction was performed in a [C4MIM][PF6]/buffer biphasic system .

- Results or Outcomes: The reaction efficiency was significantly improved by adding the deep eutectic solvent [ChCl][Gly] to the reaction system. The optimal substrate concentration and the initial reaction rate were significantly increased, and the reaction time was shortened .

4. Biocatalytic Production

- Summary of Application: A compound with a similar structure, 1-(4-methoxyphenyl) ethanol, was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .

- Methods of Application: The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

- Results or Outcomes: The compound was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at the optimized conditions .

5. Ultraviolet Filters for Cosmetic Applications

- Summary of Application: A compound with a similar structure, Avobenzone (also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione), is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays, especially the UVA I spectrum .

- Methods of Application: Avobenzone is used as an active ingredient in sunscreen products. It is added to the formulation of these products to provide protection against UVA rays .

- Results or Outcomes: The use of Avobenzone in sunscreens helps reduce the risk of skin disorders such as sunburn, skin aging, and cancer by absorbing, reflecting, and scattering ultraviolet (UV) radiation .

6. Inhibition of Linoleate Oxygenase Activity

- Summary of Application: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles were studied for their potential to inhibit the linoleate oxygenase activity of ALOX15 .

- Methods of Application: The compounds were tested in vitro for their ability to inhibit the enzyme ALOX15. The enzyme is involved in lipid peroxidation and plays a role in various cancer and inflammation models .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDNVFPUFIPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346810 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

347331-30-0 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

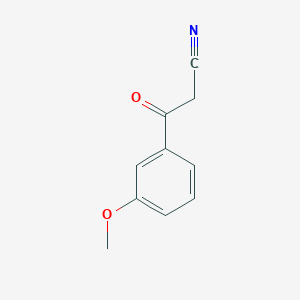

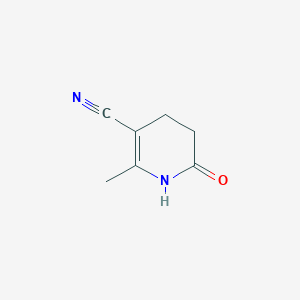

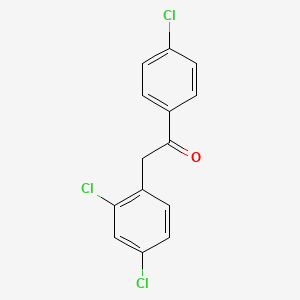

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)